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molecular formula C12H15NO4 B8416199 6-(2,3-Dihydroxy)propoxy-3,4-dihydrocarbostyril

6-(2,3-Dihydroxy)propoxy-3,4-dihydrocarbostyril

Cat. No. B8416199
M. Wt: 237.25 g/mol
InChI Key: GADHFDBWFZZSRB-UHFFFAOYSA-N
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Patent
US04065456

Procedure details

In the same manner as described in Example 7, 6-hydroxy-3,4-dihydrocarbostyril was reacted with gylcerol α-monochlorohydrin to give 6-(2,3-dihydroxy)propoxy-3,4-dihydrocarbostyril as white needle-like crystals having a melting point of 190° - 192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH2:13]([OH:18])[CH:14]([OH:17])[CH2:15]Cl>>[OH:17][CH:14]([CH2:13][OH:18])[CH2:15][O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2CCC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCl)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(COC=1C=C2CCC(NC2=CC1)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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